3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
3-(2-Methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound featuring a pyrazolo-triazolo-pyrimidine scaffold. This structure is characterized by three fused rings: a pyrazole, triazole, and pyrimidine moiety. The substituents at positions 3 and 7—2-methylphenyl and 4-methylphenyl groups, respectively—modulate its physicochemical properties and biological activity. Such compounds are of significant interest in medicinal chemistry due to their ability to interact with biological targets, particularly adenosine receptors (A₂AR) and kinases, which are implicated in cancer, inflammation, and neurological disorders .
The compound’s synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in related pyrazolo-triazolopyrimidine derivatives (e.g., ). Its structural complexity and regioselectivity during synthesis pose challenges but also offer opportunities for targeted drug design.
Properties
Molecular Formula |
C20H16N6 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-(2-methylphenyl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H16N6/c1-13-7-9-15(10-8-13)26-18-17(11-22-26)20-24-23-19(25(20)12-21-18)16-6-4-3-5-14(16)2/h3-12H,1-2H3 |
InChI Key |
BHGGXBMPTCRSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones with phosphoryl chloride to afford the corresponding 4-chloro-1H-pyrazolo[3,4-d]pyrimidines . Subsequent reactions with appropriate aromatic aldehydes and hydrazine derivatives lead to the formation of the desired tricyclic structure.
Chemical Reactions Analysis
3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the aromatic rings.
Scientific Research Applications
3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antitubercular agent and its ability to inhibit specific enzymes or receptors.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors critical for the survival of microorganisms. The compound’s tricyclic structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Comparison
The compound’s analogs differ primarily in substituent patterns on the phenyl rings and the heterocyclic core. Key structural variants include:
Key Observations :
- Substituent Position : The 3-(2-methylphenyl) group in the target compound likely enhances lipophilicity compared to SCH-442416’s 2-furanyl, which may improve blood-brain barrier penetration .
- Core Heterocycle: The triazolo[4,3-c]pyrimidine core (vs.
Functional and Pharmacological Comparison
Adenosine Receptor Antagonism:
- SCH-442416 : A high-affinity A₂AR antagonist (IC₅₀ = 1.2 nM) with selectivity over A₁ receptors (>1,000-fold). Its 4-methoxyphenylpropyl chain enhances receptor interactions via hydrophobic pockets .
- ZM-241385: Another A₂AR antagonist (IC₅₀ = 1.6 nM) with a phenolic hydroxyl group critical for hydrogen bonding; the target compound lacks this feature, suggesting lower affinity .
Anticancer Activity :
- Docking studies suggest methylphenyl groups may occupy hydrophobic ATP-binding pockets .
- 7-(4-Bromophenyl)-9-(pyridin-4-yl) Analog : Exhibits IC₅₀ = 7 µM against HeLa cells, with bromine enhancing DNA intercalation. The target compound’s methyl groups may reduce cytotoxicity but improve solubility .
Physicochemical and ADME Properties
Key Insights :
- The target compound’s higher LogP vs. SCH-442416 may enhance membrane permeability but reduce aqueous solubility.
- Methyl groups at positions 2 and 4 on the phenyl rings could mitigate oxidative metabolism compared to halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
